molecular formula C20H20N4O3S B2572659 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide CAS No. 1208664-43-0

2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide

Cat. No.: B2572659
CAS No.: 1208664-43-0
M. Wt: 396.47
InChI Key: SLDHSWSKZUNJLZ-UHFFFAOYSA-N
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Description

2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide is a complex organic compound featuring a thiazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide typically involves multi-step organic reactionsCommon reagents include various amines, aldehydes, and acids, with reaction conditions often requiring controlled temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions, utilizing automated systems to ensure precision and consistency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Share the thiazolopyrimidine core but differ in substituents.

    Oxazole Derivatives: Contain the oxazole ring but vary in other structural elements.

Uniqueness

2-{7-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide is unique due to its specific combination of thiazolopyrimidine and oxazole moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-12-3-5-14(6-4-12)17-8-15(23-27-17)10-21-18(25)9-16-11-28-20-22-13(2)7-19(26)24(16)20/h3-8,16H,9-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDHSWSKZUNJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3CSC4=NC(=CC(=O)N34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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